![molecular formula C11H13BrN2O3 B2775398 [(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 730251-61-3](/img/structure/B2775398.png)
[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
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Overview
Description
Synthesis Analysis
While specific synthesis methods for “[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate” were not found, “Methyl 5-Bromopyridine-2-carboxylate” is a known compound and is available for purchase . It’s often used in research and could potentially be used as a starting material or intermediate in the synthesis of other compounds .Molecular Structure Analysis
The empirical formula for “Methyl 5-Bromopyridine-2-carboxylate” is C7H6BrNO2 . Its molecular weight is 216.03 . The SMILES string representation is COC(=O)c1ccc(Br)cn1 .Chemical Reactions Analysis
“Methyl 5-Bromopyridine-2-carboxylate” could potentially be used in various chemical reactions. For example, it could be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .Physical And Chemical Properties Analysis
“Methyl 5-Bromopyridine-2-carboxylate” is a solid at room temperature . Its melting point ranges from 96 to 100 °C .Scientific Research Applications
- Methyl 5-bromopyridine-3-carboxylate serves as a valuable boron reagent in Suzuki–Miyaura cross-coupling reactions . These reactions enable the formation of carbon–carbon bonds, making them essential in organic synthesis. Researchers use this compound to construct complex molecules efficiently.
- In drug discovery and medicinal chemistry, scientists explore compounds with antioxidant properties. Methyl 5-bromopyridine-3-carboxylate derivatives have been evaluated for their scavenging potential using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) assay . Understanding their antioxidant activity can guide further drug development.
Suzuki–Miyaura Coupling Reactions
Antioxidant Potential
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-oxo-2-(propan-2-ylamino)ethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(2)14-10(15)6-17-11(16)8-3-9(12)5-13-4-8/h3-5,7H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMASEJDAHQZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC(=O)C1=CC(=CN=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate |
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